molecular formula C10H7BrO2 B1383834 2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 1936680-08-8

2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B1383834
CAS No.: 1936680-08-8
M. Wt: 239.06 g/mol
InChI Key: FJRZUKMOINQTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde is a useful research compound. Its molecular formula is C10H7BrO2 and its molecular weight is 239.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can include binding to active sites of enzymes, altering protein conformation, or participating in redox reactions. Specific enzymes and proteins that interact with this compound include those involved in metabolic pathways and cellular signaling .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Additionally, it can modulate cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in various biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular processes. Threshold effects and dose-response relationships have been observed in various studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and alter the levels of metabolites within cells. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and overall biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can affect its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action .

Properties

IUPAC Name

2-bromo-3-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-2-6-13-9-5-3-4-8(7-12)10(9)11/h1,3-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRZUKMOINQTQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC(=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.